

Core Activity: An M1 Ago-Positive Allosteric Modulator

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Compound of Interest

Compound Name: PF-06827443

Cat. No.: B11932027

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PF-06827443 is a potent, orally bioavailable, and central nervous system (CNS)-penetrant M1-selective positive allosteric modulator.[1] While initially developed as a PAM to enhance the cognitive benefits of M1 receptor activation in conditions like Alzheimer's disease and schizophrenia, further investigation has demonstrated that it also possesses robust intrinsic agonist activity.[2][3][4][5] This dual activity classifies it as an "ago-PAM," meaning it can directly activate the M1 receptor in the absence of an orthosteric agonist (like acetylcholine) and also potentiate the effects of the endogenous agonist.

The agonist activity of **PF-06827443** is not constant but is highly dependent on the level of M1 receptor expression, a concept known as receptor reserve.[2][3][4][5] In systems with high receptor reserve, the compound exhibits strong agonist effects.[2] This has been consistently observed across cell lines expressing rat, dog, and human M1 receptors, as well as in native tissue preparations.[2][3][4][5]

The intrinsic agonist activity is believed to be a contributing factor to the adverse effects observed with some M1 PAMs, including **PF-06827443**. [2] While high doses in rats resulted in minimal adverse effects, severe seizures were observed when administered to dogs, an effect linked to its M1-dependent agonist activity.[2] In mice, **PF-06827443** has been shown to induce behavioral convulsions in an M1-dependent manner.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the intrinsic agonist and PAM activity of **PF-06827443** from the available literature.

Parameter	Value	Species/System	Assay	Reference
Agonist Activity				
Concentration for LTD	1 μ M	Mouse Prefrontal Cortex Slices	Field Excitatory Post-Synaptic	[2]
LTD Induction at 1 μ M	77.8 \pm 4.27% depression of fEPSPs	Mouse Prefrontal Cortex Slices	Field Excitatory Post-Synaptic	[2]
Concentration for LTD	10 μ M	Mouse Prefrontal Cortex Slices	Field Excitatory Post-Synaptic	[2]
LTD Induction at 10 μ M	51.8 \pm 3.78% depression of fEPSPs	Mouse Prefrontal Cortex Slices	Field Excitatory Post-Synaptic	[2]
sEPSC Frequency Increase	Statistically significant at 10 μ M	Mouse Prefrontal Cortex Slices	Whole-cell patch-clamp	[2]
Behavioral Effects				
Convulsion-inducing Dose	100 mg/kg (i.p.)	C57Bl6/J mice	Modified Racine scale	[2]
PAM Activity				
Concentration for PAM mode	Presence of an EC20 of Acetylcholine	rM1-CHO cells	Calcium Mobilization	[2]

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the agonist and PAM activity of compounds by measuring changes in intracellular calcium concentration following receptor activation.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO).
- Methodology:
 - Cells are plated in 96-well plates and grown to confluence.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - The baseline fluorescence is measured.
 - For agonist mode, **PF-06827443** is added at various concentrations, and the change in fluorescence is recorded.
 - For PAM mode, an EC20 concentration of acetylcholine (ACh) is added along with varying concentrations of **PF-06827443**, and the change in fluorescence is measured.
 - Data are normalized to the maximal response induced by a saturating concentration of a full agonist (e.g., ACh) to generate concentration-response curves.

Electrophysiology in Mouse Prefrontal Cortex Slices

This ex vivo technique assesses the effect of **PF-06827443** on synaptic plasticity, specifically long-term depression (LTD), in a native brain circuit.

- Tissue Preparation:
 - Mice are anesthetized and decapitated.
 - The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
 - Coronal slices (e.g., 300 μ m thick) of the prefrontal cortex (PFC) are prepared using a vibratome.
 - Slices are allowed to recover in a holding chamber with oxygenated aCSF.
- Field Potential Recordings:

- A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
- A stimulating electrode is placed in layer II/III of the PFC, and a recording electrode is placed in layer V to measure field excitatory post-synaptic potentials (fEPSPs).
- A stable baseline of fEPSPs is established.
- **PF-06827443** is bath-applied at the desired concentration (e.g., 1 μ M or 10 μ M) for a defined period (e.g., 20 minutes).
- The change in the fEPSP slope is monitored to determine the induction of LTD.
- Whole-Cell Patch-Clamp Recordings:
 - Pyramidal neurons in layer V of the PFC are visualized.
 - A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
 - The membrane patch is ruptured to allow for whole-cell recording of spontaneous excitatory postsynaptic currents (sEPSCs).
 - After establishing a stable baseline, **PF-06827443** is applied, and changes in the frequency and amplitude of sEPSCs are measured.

In Vivo Behavioral Convulsion Assay

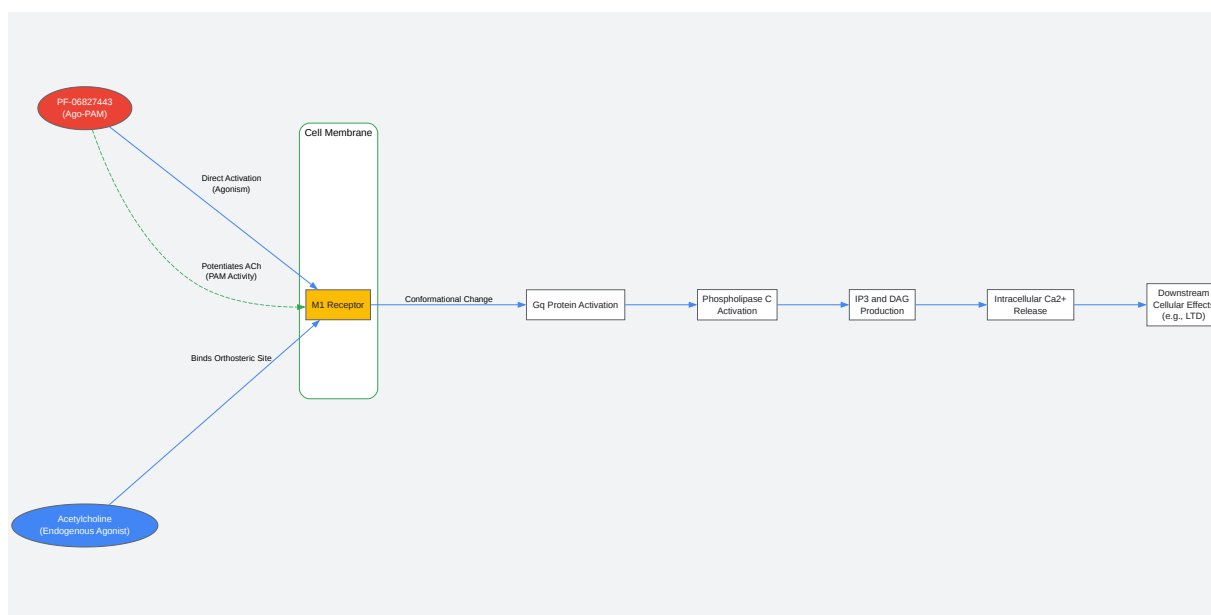
This assay evaluates the potential of **PF-06827443** to induce seizures in live animals.

- Animals: C57Bl6/J mice and M1 knockout (KO) mice.
- Procedure:
 - Mice are administered a single dose of **PF-06827443** (e.g., 100 mg/kg) or vehicle (e.g., 10% Tween 80) via intraperitoneal (i.p.) injection.
 - Animals are observed for a period of time (e.g., 3 hours).

- The presence and severity of convulsions are scored using a modified Racine scale (ranging from 0 for no response to 5 for severe, tonic-clonic seizures).
- The use of M1-KO mice helps to confirm that the observed effects are mediated by the M1 receptor.

Visualizations

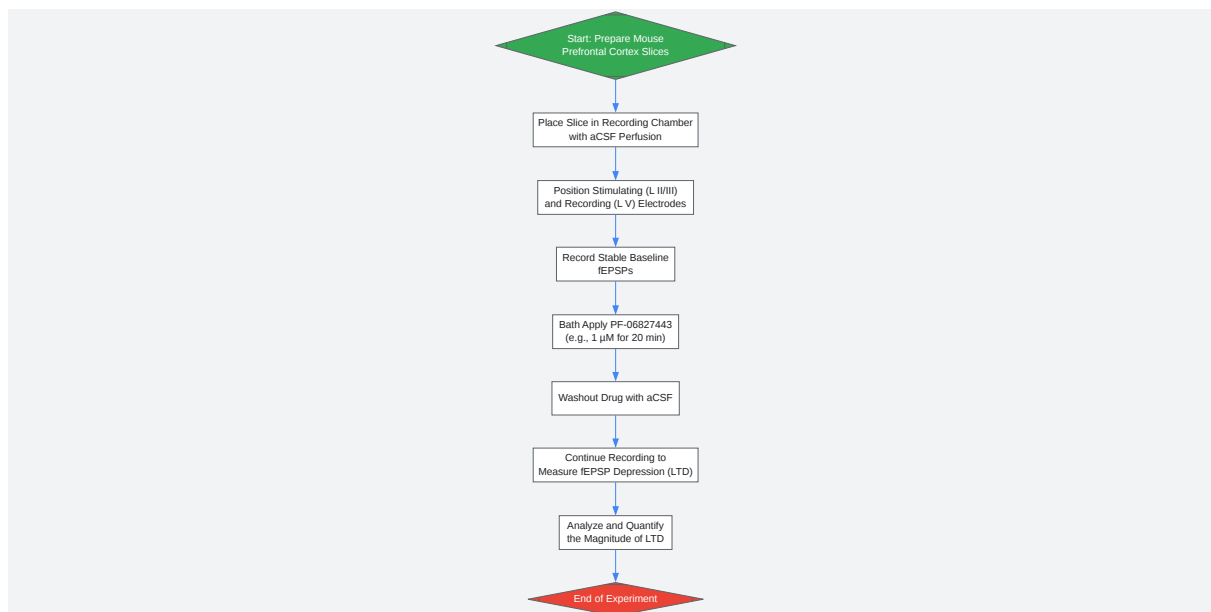
Signaling Pathway of PF-06827443 at the M1 Receptor



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Caption: M1 receptor signaling cascade initiated by **PF-06827443**.

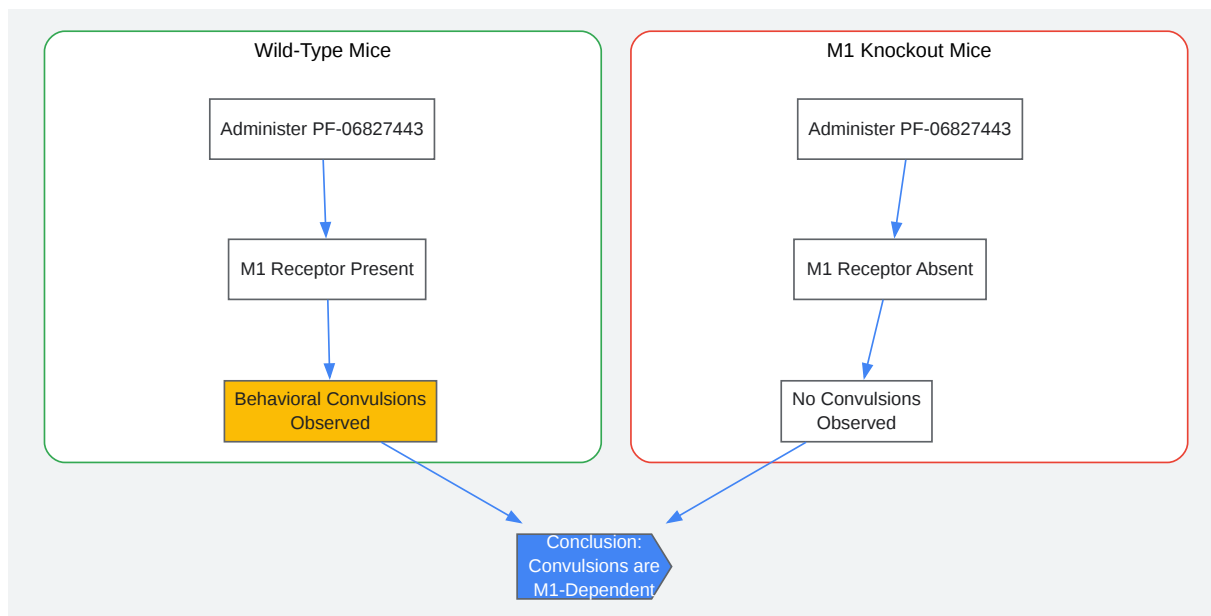
Experimental Workflow for Assessing LTD



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Caption: Workflow for electrophysiological assessment of long-term depression.

Logic Diagram for M1-Dependent Convulsions



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Caption: Demonstrating M1 receptor dependency of **PF-06827443**-induced convulsions.

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